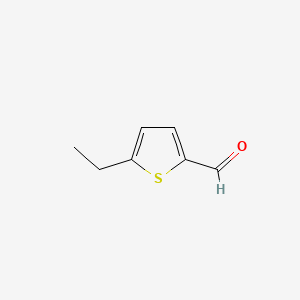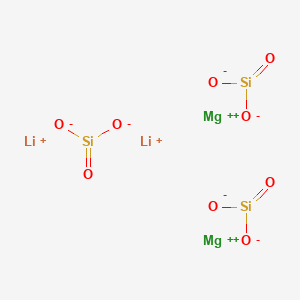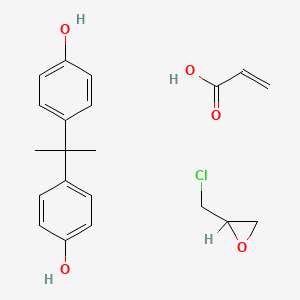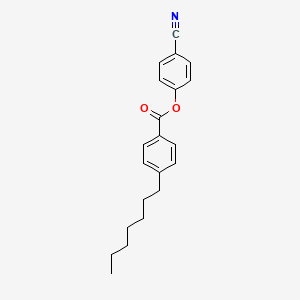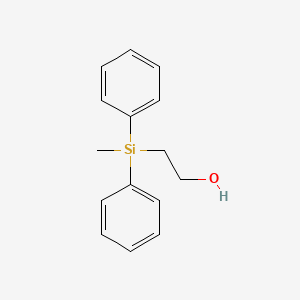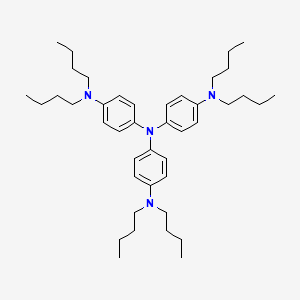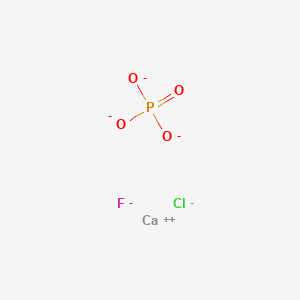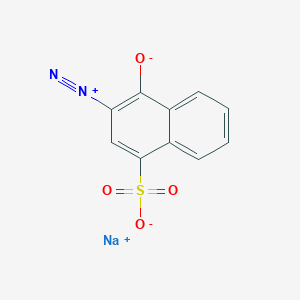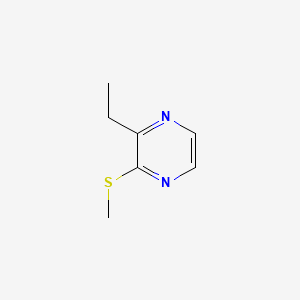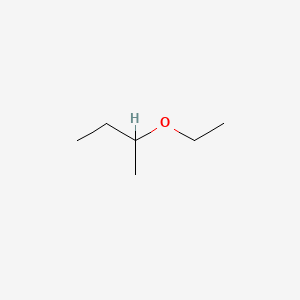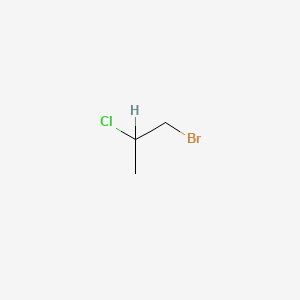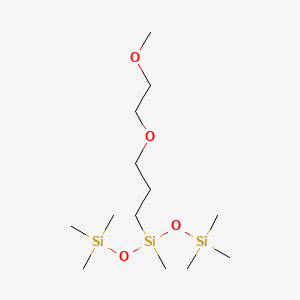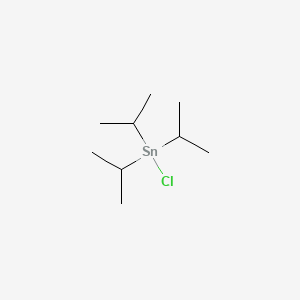
2',3'-O-异丙基亚甲基胞苷
描述
2’,3’-O-Isopropylidenecytidine is a nucleoside analog that has garnered significant interest due to its antiviral properties. This compound inhibits the activity of cytidine deaminase, an enzyme crucial for the production of uridine, thereby affecting RNA synthesis . Its molecular formula is C12H17N3O5, and it has a molecular weight of 283.28 g/mol .
科学研究应用
2’,3’-O-Isopropylidenecytidine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving RNA synthesis and function.
Industry: Utilized in the production of antiviral drugs and as a research tool in biochemical assays.
作用机制
Target of Action
The primary target of 2’,3’-O-Isopropylidenecytidine is the enzyme cytidine deaminase . This enzyme plays a crucial role in the production of uridine, a nucleoside that is a necessary component for RNA synthesis .
Mode of Action
2’,3’-O-Isopropylidenecytidine interacts with its target, cytidine deaminase, by inhibiting its activity . This inhibition leads to a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis .
Biochemical Pathways
The biochemical pathways affected by 2’,3’-O-Isopropylidenecytidine are primarily those involved in the synthesis of RNA . By inhibiting cytidine deaminase, 2’,3’-O-Isopropylidenecytidine disrupts the normal production of uridine, thereby affecting the synthesis of RNA .
Result of Action
The molecular and cellular effects of 2’,3’-O-Isopropylidenecytidine’s action primarily involve the disruption of RNA synthesis .
生化分析
Biochemical Properties
2’,3’-O-Isopropylidenecytidine interacts with cytidine deaminase, an enzyme involved in the conversion of cytidine to uridine . The inhibition of this enzyme by 2’,3’-O-Isopropylidenecytidine leads to a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis .
Cellular Effects
The effects of 2’,3’-O-Isopropylidenecytidine on cells are primarily due to its ability to inhibit cellular metabolism by blocking the conversion of chloride into hydrogen ions . This compound also possesses functional groups that allow it to bind with ribose phosphate at certain points along the molecule’s length .
Molecular Mechanism
At the molecular level, 2’,3’-O-Isopropylidenecytidine exerts its effects by inhibiting the activity of cytidine deaminase . This results in a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis . It also inhibits the replication of other viruses by inhibiting their polymerase function .
Temporal Effects in Laboratory Settings
It is known that this compound is a white to off-white crystalline powder with a melting point of 240 °C .
Metabolic Pathways
2’,3’-O-Isopropylidenecytidine is involved in the metabolic pathway that converts cytidine to uridine . It interacts with cytidine deaminase, an enzyme that is necessary for this conversion .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-O-Isopropylidenecytidine typically involves the reaction of cytidine with acetone in the presence of an acid catalyst. One common method includes dissolving cytidine in anhydrous acetone and adding 2,2-dimethoxypropane along with p-toluenesulfonic acid monohydrate. The reaction mixture is then refluxed for 18 hours .
Industrial Production Methods: On an industrial scale, the preparation of 2’,3’-O-Isopropylidenecytidine involves similar steps but with optimized conditions to increase yield and purity. The reaction is performed in an anhydrous medium to prevent hydrolysis of the N-glycoside bond .
化学反应分析
Types of Reactions: 2’,3’-O-Isopropylidenecytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 5-formylcytidine derivatives.
Reduction: It can be reduced to form 5-hydroxymethylcytidine derivatives.
Substitution: It undergoes substitution reactions where the isopropylidene group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: 5-formylcytidine derivatives.
Reduction: 5-hydroxymethylcytidine derivatives.
Substitution: Various substituted cytidine derivatives.
相似化合物的比较
- 2’,3’-O-Isopropylideneadenosine
- 2’,3’-O-Isopropylideneguanosine
- 2’,3’-O-Isopropylideneuridine
Comparison: While all these compounds share the isopropylidene group, 2’,3’-O-Isopropylidenecytidine is unique due to its specific inhibition of cytidine deaminase. This makes it particularly effective as an antiviral agent, whereas the other compounds may have different enzymatic targets and biological activities .
属性
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGDNZQSYVIVHU-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2',3'-O-Isopropylidenecytidine primarily used for in scientific research?
A1: 2',3'-O-Isopropylidenecytidine serves as a valuable starting material or intermediate in the synthesis of various nucleoside analogues. These analogues are often investigated for their potential as antiviral or anticancer agents. [, , , ]
Q2: How does the isopropylidene group in 2',3'-O-Isopropylidenecytidine influence its reactivity?
A2: The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl groups of cytidine. This protection allows for selective chemical modifications at other positions within the molecule, such as the 5' hydroxyl group or the cytosine base. [, ]
Q3: Can you provide an example of a synthetic route where 2',3'-O-Isopropylidenecytidine is utilized?
A3: One example is the synthesis of 5'-O-(substituted) sulfamoyl pyrimidine nucleosides. In this process, 2',3'-O-Isopropylidenecytidine reacts with N-isopropylsulfamoyl chloride to yield 5'-O-[N-(isopropyl)sulfamoyl]-2',3'-O-isopropylidenecytidine. This intermediate can then be further modified and deprotected to obtain various sulfamoyl pyrimidine nucleoside analogues with potential antiviral activity. []
Q4: Has 2',3'-O-Isopropylidenecytidine been investigated as a substrate for DNA polymerases?
A4: Yes, the 5'-triphosphate derivative of 2',3'-O-Isopropylidenecytidine has been studied as a potential termination substrate for DNA polymerases. Research suggests that it can inhibit DNA synthesis catalyzed by reverse transcriptase and DNA polymerase beta. Interestingly, its moiety has been observed to be incorporated into DNA strands in place of deoxythymidine monophosphate (dTMP) residues. []
Q5: Are there any studies exploring the effects of modifying the cytosine base in 2',3'-O-Isopropylidenecytidine?
A5: Absolutely. Researchers have explored the synthesis of 5-hydroxymethyl pyrimidines and their corresponding nucleosides. One study demonstrated the efficient hydroxymethylation of 2',3'-O-isopropylidenecytidine using paraformaldehyde under microwave irradiation. This modification of the cytosine base can potentially lead to analogues with altered biological properties. []
Q6: What are the potential implications of incorporating 2',3'-O-Isopropylidenecytidine derivatives into DNA strands?
A6: Incorporating nucleoside analogues, particularly those that can act as termination substrates, can disrupt DNA synthesis. This disruption can be particularly detrimental to rapidly dividing cells, such as those found in viruses or cancerous tumors, making them potential targets for antiviral or anticancer therapies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


